Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (EBNPA) is an organic compound that has been widely studied for its potential applications in a variety of scientific research fields. It is a derivative of pyridine and acetate, and has a molecular weight of 297.04 g/mol. EBNPA has been used in a variety of scientific research applications, including biochemical and physiological studies, and as a reagent in laboratory experiments.
Scientific Research Applications
Anticancer and Antimitotic Properties :
- Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, closely related to Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate, has been used to synthesize compounds with potential anticancer properties. These compounds showed effects on the proliferation of cultured L1210 cells and survival in mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
- Another study highlighted the antimitotic properties of derivatives of ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are precursors of active compounds synthesized using a similar nitropyridine group (Temple, Rener, Waud, & Noker, 1992).
Synthesis of Novel Compounds :
- Researchers have developed methods for synthesizing new compounds like Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate, which shows the versatility of nitropyridine derivatives in chemical syntheses (Choi & Kim, 2017).
- The synthesis of 2-amino-5-ethoxypyridine from related nitropyridine derivatives demonstrates the potential of these compounds in creating a variety of chemically significant molecules (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).
Herbicidal Activities :
- Ethyl 2-(4-(Pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates, similar to Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate, were synthesized and showed significant herbicidal activities, particularly against barnyard grass, indicating potential agricultural applications (Xu, Zhang, Wang, & Li, 2017).
Chemical Kinetics and Synthesis Techniques :
- Studies on the chemical kinetics and synthesis techniques involving nitropyridine derivatives contribute to a broader understanding of their reactivity and potential applications in various fields (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Future Directions
properties
IUPAC Name |
ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)4-7-8(12(14)15)3-6(10)5-11-7/h3,5H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLUABBQKYUDCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744136 |
Source
|
Record name | Ethyl (5-bromo-3-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromo-3-nitropyridin-2-YL)acetate | |
CAS RN |
1211540-74-7 |
Source
|
Record name | Ethyl (5-bromo-3-nitropyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.